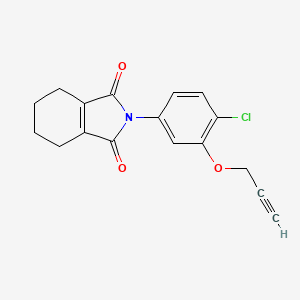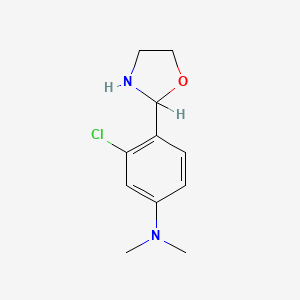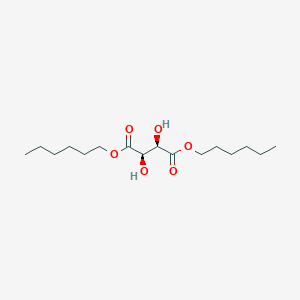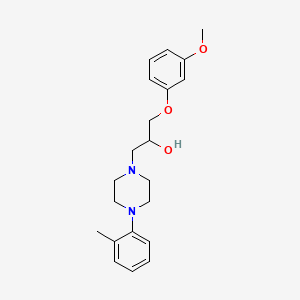![molecular formula C14H24NO3P B14437019 Dipropyl [(methylamino)(phenyl)methyl]phosphonate CAS No. 76473-76-2](/img/structure/B14437019.png)
Dipropyl [(methylamino)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound with a molecular formula of C12H20NO3P This compound is characterized by the presence of a phosphonate group attached to a phenyl ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [(methylamino)(phenyl)methyl]phosphonate typically involves the reaction of dipropyl phosphite with a suitable methylamino phenyl derivative under controlled conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between the phosphite and the phenyl derivative . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.
Chemical Reactions Analysis
Types of Reactions
Dipropyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Dipropyl [(methylamino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which dipropyl [(methylamino)(phenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different substituents.
Phenyl phosphonate: Lacks the methylamino group but shares the phenyl and phosphonate moieties.
Bisphosphonates: A class of compounds with two phosphonate groups, used primarily in medicine to treat bone diseases.
Uniqueness
Dipropyl [(methylamino)(phenyl)methyl]phosphonate is unique due to the presence of both a phenyl ring and a methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other phosphonate derivatives.
Properties
CAS No. |
76473-76-2 |
|---|---|
Molecular Formula |
C14H24NO3P |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C14H24NO3P/c1-4-11-17-19(16,18-12-5-2)14(15-3)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11-12H2,1-3H3 |
InChI Key |
RFZOPSUJYUGOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=CC=C1)NC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)






![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

